molecular formula C18H22O2 B376920 4,4'-Diisopropoxy-1,1'-biphenyl

4,4'-Diisopropoxy-1,1'-biphenyl

Cat. No.: B376920
M. Wt: 270.4g/mol
InChI Key: MUGJUOWJTRLDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Diisopropoxy-1,1'-biphenyl is a symmetrical biphenyl derivative featuring two isopropoxy (-OCH(CH₃)₂) groups at the para positions of the biphenyl backbone. This compound is characterized by its electron-donating substituents, which enhance solubility in organic solvents and influence electronic properties.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4g/mol

IUPAC Name

1-propan-2-yloxy-4-(4-propan-2-yloxyphenyl)benzene

InChI

InChI=1S/C18H22O2/c1-13(2)19-17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-14(3)4/h5-14H,1-4H3

InChI Key

MUGJUOWJTRLDCB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Substituent Comparisons
Compound Name Substituents Electron Effect Molecular Weight (approx.) Key Applications
4,4'-Diisopropoxy-1,1'-biphenyl -OCH(CH₃)₂ (isopropoxy) Strong donor ~284 g/mol Polymers, OLEDs
4,4'-Dimethoxy-1,1'-biphenyl (VBP) -OCH₃ (methoxy) Moderate donor ~244 g/mol Block copolymers
NPB (N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine) -NPh₂ (diphenylamino) Moderate donor ~588 g/mol OLED hole transport layer
PCB-195 (Polychlorinated biphenyl) -Cl (chloro) Electron-withdrawing ~430 g/mol Industrial (historical)
  • Electronic Properties: The isopropoxy group’s strong electron-donating nature enhances charge transport in organic semiconductors compared to methoxy groups (moderate donor) and contrasts sharply with electron-withdrawing chloro substituents in PCBs .
  • Solubility: Bulky isopropoxy groups improve solubility in non-polar solvents compared to smaller methoxy groups, making the compound suitable for solution-processed organic devices .

Performance in Organic Electronics

Table 2: OLED Performance Metrics
Compound/Structure Luminous Efficiency (lm/W) Quantum Efficiency (%) Brightness (cd/m²) Reference
NPB (hole transport layer) 1.64 cd/A (current efficiency) - 6,891
CBP:NPB (1:3 doped layer) 18.1 - -
Alq₃ (electron transport layer) 1.5 1.0 >1,000
  • The isopropoxy groups may reduce crystallization, improving film uniformity in OLEDs compared to NPB’s rigid diphenylamino groups .

Crystallographic and Steric Considerations

  • Molecular Geometry : Symmetrical para-substitution in this compound promotes planar biphenyl conformations, similar to fluorinated analogs in and . However, bulky isopropoxy groups may introduce steric hindrance, reducing packing density compared to smaller substituents like methoxy .
  • Crystal Engineering: Derivatives with pyrrolidinyl-propynyl groups () exhibit non-planar geometries due to substituent bulk, whereas this compound’s symmetry may favor ordered crystal structures for optoelectronic applications .

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